Icmt-IN-54

Description

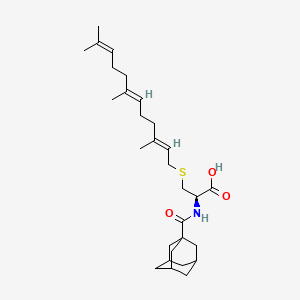

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H45NO3S |

|---|---|

Molecular Weight |

487.7 g/mol |

IUPAC Name |

(2R)-2-(adamantane-1-carbonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C29H45NO3S/c1-20(2)7-5-8-21(3)9-6-10-22(4)11-12-34-19-26(27(31)32)30-28(33)29-16-23-13-24(17-29)15-25(14-23)18-29/h7,9,11,23-26H,5-6,8,10,12-19H2,1-4H3,(H,30,33)(H,31,32)/b21-9+,22-11+/t23?,24?,25?,26-,29?/m0/s1 |

InChI Key |

KDPZODSSBSQKJQ-ZQMHEBDUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Icmt-IN-54 in Inhibiting Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Icmt-IN-54, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The information presented herein is synthesized from available data on this compound and analogous ICMT inhibitors, offering a detailed perspective for research and drug development applications.

Introduction to ICMT and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids)[1]. This modification process, known as prenylation, is crucial for the proper localization and function of a variety of key signaling proteins, including members of the Ras superfamily of small GTPases[1][2].

The Ras proteins are critical regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many human cancers[2]. Following the attachment of a farnesyl or geranylgeranyl lipid anchor to the cysteine of the CaaX box, the terminal three amino acids are proteolytically cleaved, and ICMT then methylates the newly exposed carboxyl group of the prenylated cysteine[1]. This methylation step is critical as it increases the hydrophobicity of the C-terminus, facilitating the protein's association with the plasma membrane and subsequent participation in downstream signaling cascades[3].

This compound: A Novel Adamantyl Analogue Inhibitor of ICMT

This compound (also referred to as compound 7c) is an adamantyl analogue that has been identified as an inhibitor of ICMT[4]. By targeting ICMT, this compound disrupts the essential methylation step in the maturation of Ras and other CaaX proteins. This interference with protein methylation is the core of its mechanism of action.

Mechanism of Action: Inhibition of Protein Methylation

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ICMT. This inhibition prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylated cysteine of substrate proteins[3].

The consequences of this inhibition are manifold and impact several critical cellular processes:

-

Mislocalization of Ras Proteins: By preventing methylation, this compound leads to the accumulation of unmethylated CaaX proteins. These unmethylated proteins, particularly Ras, are unable to efficiently anchor to the inner leaflet of the plasma membrane. Instead, they become mislocalized to other cellular compartments, such as the cytoplasm and the Golgi apparatus[1].

-

Disruption of Downstream Signaling: The mislocalization of Ras prevents its interaction with upstream activators and downstream effectors. This leads to the attenuation of key oncogenic signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival[2][5].

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of Ras-mediated signaling pathways by ICMT inhibition can lead to cell cycle arrest, primarily at the G1 phase[6]. Furthermore, in sensitive cancer cell lines, ICMT inhibition has been shown to induce apoptosis (programmed cell death)[7].

-

Impairment of DNA Damage Repair: Recent studies have indicated that ICMT activity is also important for DNA damage repair. Inhibition of ICMT can compromise the expression of key DNA damage repair genes, rendering cancer cells more vulnerable to DNA damaging agents[5][8].

Quantitative Data on ICMT Inhibition

The inhibitory potency of this compound has been quantified, along with other prototypical ICMT inhibitors. This data is crucial for comparing efficacy and for dose-response studies in preclinical models.

| Inhibitor | IC50 (μM) | Cell Line/Assay Condition | Reference |

| This compound | 12.4 | Saccharomyces cerevisiae expressing ICMT | [4] |

| Cysmethynil | 17.5 - 22.5 (effective conc.) | MiaPaCa2 pancreatic cancer cells | [7] |

| Compound 8.12 | (Improved efficacy over cysmethynil) | HepG2 and PC3 cells | [6] |

Experimental Protocols

5.1. In Vitro ICMT Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound on ICMT enzymatic activity.

Objective: To determine the IC50 value of a test compound for ICMT.

Materials:

-

Microsomal preparations containing human ICMT.

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

-

N-biotinyl-(6-aminohexanoic)-S-farnesyl-L-cysteine (BFC) as a substrate.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5).

-

Scintillation cocktail and vials.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomal membranes, and the BFC substrate.

-

Add varying concentrations of the test compound (this compound) to the wells of a microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding ³H-SAM to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Transfer the reaction mixture to a filter plate to capture the methylated, biotinylated substrate.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

6.1. Signaling Pathway of ICMT Inhibition

The following diagram illustrates the central role of ICMT in the Ras signaling pathway and the mechanism by which this compound disrupts this process.

Caption: Mechanism of ICMT inhibition by this compound, disrupting Ras localization and signaling.

6.2. Experimental Workflow for Assessing ICMT Inhibition

The workflow below outlines the key steps in evaluating the efficacy of an ICMT inhibitor like this compound.

Caption: A typical experimental workflow for the preclinical evaluation of an ICMT inhibitor.

Conclusion

This compound represents a promising therapeutic candidate that targets a critical node in oncogenic signaling. Its mechanism of action, centered on the inhibition of ICMT-mediated methylation, leads to the functional inactivation of key drivers of cancer cell proliferation and survival. The data and protocols presented in this guide provide a foundational framework for further investigation and development of this compound and other molecules in this class. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models and to translate these preclinical findings into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

Icmt-IN-54 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ICMT in Cellular Signaling and Disease

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins.[1] This enzyme is localized to the endoplasmic reticulum and catalyzes the final step in a three-step process: the methylation of the C-terminal isoprenylcysteine.[2][3] This methylation is crucial for the proper subcellular localization and function of many key signaling proteins, most notably members of the Ras superfamily of small GTPases.[4][5]

The Ras proteins are central regulators of a multitude of cellular processes, including proliferation, differentiation, and survival.[4][6] Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for therapeutic intervention.[4][7] By inhibiting ICMT, the proper membrane association of Ras is disrupted, leading to its mislocalization and subsequent impairment of its downstream signaling pathways, such as the MAPK and Akt pathways.[4][7] This provides a compelling rationale for the development of ICMT inhibitors as potential anti-cancer agents.[8]

Chemical probes are small molecules that are used to study the function of proteins in a cellular context. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. Icmt-IN-54 has been identified as an inhibitor of ICMT and serves as a chemical probe to investigate the biological consequences of ICMT inhibition.

This compound: A Chemical Probe for ICMT

This compound, also known as compound 7c, is an adamantyl analogue that has been identified as an inhibitor of ICMT.[6][7] Its utility as a chemical probe stems from its ability to specifically engage with and inhibit the catalytic activity of ICMT, thereby allowing for the elucidation of the enzyme's role in various cellular processes.

Quantitative Data for ICMT Inhibitors

The potency of ICMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that IC50 values can be influenced by assay conditions, such as substrate concentration.[9][10] The Ki value is a more absolute measure of binding affinity.

Below is a summary of the available quantitative data for this compound and other notable ICMT inhibitors for comparison.

| Compound | Target | IC50 (µM) | Ki (µM) | Assay System | Reference |

| This compound (compound 7c) | ICMT | 12.4 | N/A | Saccharomyces cerevisiae expressing ICMT | [6][7] |

| Cysmethynil | ICMT | 0.29 (with preincubation), 2.1 (without preincubation) | 0.02 | Recombinant human ICMT | [11] |

| Compound 8.12 | ICMT | N/A | N/A | N/A | [12] |

| UCM-13207 (compound 21) | ICMT | 1.4 | N/A | Recombinant human ICMT in Sf9 membranes | [12] |

N/A: Not available from the searched sources.

Experimental Protocols

The characterization of this compound as an ICMT inhibitor involves a series of biochemical and cell-based assays. The following protocols are representative of the methodologies used to evaluate the function of ICMT chemical probes.

Biochemical Assay: In Vitro ICMT Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to an isoprenylated cysteine substrate.[8]

Materials:

-

Recombinant human ICMT (e.g., expressed in Sf9 insect cell membranes)[12]

-

This compound or other test compounds

-

S-farnesyl-L-cysteine (SFC) or N-biotinyl-(6-aminohexanoic)-S-farnesyl-L-cysteine (BFC) as the methyl acceptor substrate[6][7]

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the methyl acceptor substrate (e.g., 10 µM SFC), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the recombinant ICMT enzyme preparation and [³H]-SAM (e.g., 1 µCi).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Cell Viability Assay

This assay assesses the effect of ICMT inhibition on the proliferation and survival of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[9]

Materials:

-

Cancer cell line of interest (e.g., pancreatic cancer cell line MiaPaCa-2)[1]

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for a specific duration (e.g., 48 or 72 hours). Include a vehicle-treated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

-

Determine the IC50 value for cell viability by plotting the percentage of viability against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by ICMT and a typical experimental workflow for characterizing an ICMT inhibitor.

References

- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ICMT Activity [bio-protocol.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Icmt-IN-54: A Technical Guide to its Impact on Ras Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Icmt-IN-54, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and its consequential impact on Ras signaling pathways. Ras, a family of small GTPases, is a critical regulator of cellular proliferation, differentiation, and survival. Mutations leading to the constitutive activation of Ras are prevalent in a significant percentage of human cancers, making it a key therapeutic target. This compound, by inhibiting the final and crucial step in Ras post-translational modification, presents a compelling strategy for attenuating oncogenic Ras signaling. This document details the mechanism of action of this compound, summarizes its known quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to this compound and Ras Signaling

The Ras proteins (KRAS, HRAS, and NRAS) undergo a series of post-translational modifications at their C-terminal CAAX motif, which are essential for their proper localization to the plasma membrane and subsequent biological activity. This process involves farnesylation or geranylgeranylation, proteolytic cleavage of the -AAX tripeptide, and finally, carboxyl methylation of the newly exposed isoprenylcysteine residue. This final methylation step is catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT).

Inhibition of ICMT prevents this terminal methylation, leading to the mislocalization of Ras proteins away from the plasma membrane, thereby abrogating their ability to engage with downstream effector proteins and activate pro-proliferative and survival signaling cascades.[1][2] this compound is a potent, adamantyl-containing small molecule inhibitor of ICMT.

Quantitative Data for this compound

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the ICMT enzyme.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | ICMT | 12.4 | Enzymatic Assay |

Mechanism of Action of this compound on Ras Signaling

This compound exerts its effects by directly inhibiting the enzymatic activity of ICMT. This disruption has a cascading effect on the Ras signaling pathway.

Inhibition of Ras Carboxyl Methylation

By blocking ICMT, this compound prevents the transfer of a methyl group to the farnesylated or geranylgeranylated cysteine at the C-terminus of Ras proteins. This unmethylated state reduces the hydrophobicity of the Ras C-terminus.

Mislocalization of Ras Proteins

Proper membrane anchoring is critical for Ras function. The carboxyl methylation step significantly contributes to the affinity of Ras for the plasma membrane. Inhibition of this step by this compound leads to the displacement of Ras proteins from the plasma membrane to endomembranes or the cytosol.[1][2]

Disruption of Downstream Signaling

Once mislocalized, Ras is unable to effectively interact with its downstream effectors, such as Raf kinases and phosphoinositide 3-kinase (PI3K). This leads to the suppression of the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and tumorigenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the impact of this compound on Ras signaling.

ICMT Enzymatic Assay (IC50 Determination)

This protocol outlines a method to determine the IC50 of this compound against ICMT.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Dilute recombinant human ICMT to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and the radiolabeled methyl donor, [3H]-S-adenosyl-L-methionine.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant ICMT, and the farnesylated substrate.

-

Add the various dilutions of this compound or DMSO (vehicle control) to the respective tubes/wells.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

-

Quantification:

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Measure the amount of incorporated [3H]-methyl group using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Ras Downstream Signaling

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of key downstream effectors of Ras, such as ERK and Akt.

Methodology:

-

Cell Culture and Treatment:

-

Culture a Ras-mutant cancer cell line (e.g., MIA PaCa-2, PANC-1) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imager.

-

Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed a Ras-dependent cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Ras Localization Assay (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the subcellular localization of Ras.

Methodology:

-

Cell Culture and Treatment:

-

Grow a suitable cancer cell line on glass coverslips in a multi-well plate.

-

Treat the cells with this compound at an effective concentration (e.g., 2x IC50) for an appropriate duration.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent such as Triton X-100.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody specific for a Ras isoform (e.g., anti-pan-Ras, anti-KRAS).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of Ras using a fluorescence or confocal microscope.

-

Compare the localization pattern in treated cells versus control cells, looking for a shift from the plasma membrane to intracellular compartments.

-

Conclusion

This compound represents a valuable chemical tool for probing the role of ICMT in Ras-driven cancers. By inhibiting the final step of Ras post-translational modification, this compound effectively disrupts Ras localization and downstream signaling, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway. The experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other ICMT inhibitors. Future studies should focus on obtaining more detailed quantitative data on the downstream effects of this compound to fully elucidate its mechanism of action and to guide its potential development as a cancer therapeutic.

References

Investigating the Downstream Targets of Icmt-IN-54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Its role in completing the C-terminal prenylation process makes it an attractive target for anticancer drug development. Icmt-IN-54 is an adamantyl analogue and a known inhibitor of Icmt. This technical guide provides an in-depth overview of the potential downstream targets of this compound, based on the established consequences of Icmt inhibition. It summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visualizes the core signaling pathways implicated in the mechanism of action of Icmt inhibitors.

Introduction to Icmt and its Inhibition

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an endoplasmic reticulum-resident enzyme that catalyzes the final step of protein prenylation, a crucial post-translational modification for a variety of proteins containing a C-terminal CaaX motif.[1] This process involves the methylation of the carboxyl group of a C-terminal S-prenylated cysteine. Many of these substrate proteins, such as members of the Ras, Rho, and Rap families, are key regulators of cellular signaling pathways that govern proliferation, differentiation, and survival.[1][2]

Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation (geranylgeranylation), Icmt inhibitors act on substrates regardless of the specific isoprenoid group attached.[1][2] This makes Icmt a more effective target for disrupting the function of oncogenic proteins like Ras. This compound is an adamantyl analogue that has been identified as an inhibitor of Icmt.[3]

Quantitative Data on Icmt Inhibitors

The following table summarizes the available quantitative data for this compound and a prototypical Icmt inhibitor, cysmethynil. This allows for a comparative understanding of their potency.

| Compound | Target | Assay | IC50 | Reference |

| This compound | Icmt | BFC methylation in Saccharomyces cerevisiae expressing ICMT | 12.4 μM | [3][4] |

| Cysmethynil | Icmt | In vitro methylation assay | ~100 nM | [5] |

Potential Downstream Cellular Effects and Targets of this compound

Based on studies of other Icmt inhibitors like cysmethynil, inhibition of Icmt by this compound is expected to impact several key cellular processes and signaling pathways.[2][5][6][7]

Disruption of Ras and Rho Signaling

-

Ras Mislocalization: Icmt inhibition prevents the proper localization of Ras proteins to the plasma membrane, which is essential for their function. This leads to impaired downstream signaling.[5]

-

MAPK Pathway Inhibition: A primary consequence of Ras disruption is the downregulation of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation.[2][7]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway, another crucial downstream effector of Ras involved in cell survival and growth, is also attenuated upon Icmt inhibition.[2]

Cell Cycle Arrest

-

G1 Arrest: Inhibition of Icmt has been shown to induce cell cycle arrest in the G1 phase. This is accompanied by a decrease in the levels of Cyclin D1, a key regulator of G1 progression, and an increase in the cell cycle inhibitor p21/Cip1.[1]

-

G2/M Arrest: In some cellular contexts, Icmt inhibition can also lead to G2/M arrest, particularly in response to DNA damage.[7]

Induction of Apoptosis

-

Icmt inhibition can trigger programmed cell death (apoptosis).[6][8] This can be mediated by the upregulation of p21 and the subsequent induction of the pro-apoptotic protein BNIP3, particularly in pancreatic cancer cells.[6]

Impairment of DNA Damage Repair

-

Recent studies have revealed that Icmt plays a role in the DNA damage response. Inhibition of Icmt can compromise DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis. This effect is also mediated through the suppression of the MAPK signaling pathway.[7]

Regulation of Cell Migration and Invasion

-

ICMT has been implicated in promoting the formation of invadopodia, which are actin-rich protrusions involved in cancer cell invasion and metastasis.[9] Therefore, inhibition of ICMT may reduce the metastatic potential of cancer cells.

Experimental Protocols for Target Identification

To definitively identify the direct and downstream targets of this compound, a combination of experimental approaches is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in a cellular context.[10] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10][11]

Protocol:

-

Cell Treatment: Treat intact cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble Icmt in the supernatant. This can be done by:

An increase in the amount of soluble Icmt at higher temperatures in the presence of this compound confirms direct binding.

Quantitative Proteomics for Downstream Target Analysis

To identify the downstream effects of this compound on cellular signaling pathways, a quantitative proteomics approach using isobaric tags (e.g., TMT or iTRAQ) is highly effective.[14][15]

Protocol:

-

Cell Culture and Treatment: Culture relevant cell lines and treat with this compound or a vehicle control for a specified period.

-

Protein Extraction and Digestion: Lyse the cells, extract the total protein, and digest the proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling: Label the peptide samples from different treatment conditions with distinct isobaric tags (e.g., TMTpro reagents).[16]

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using techniques like basic pH reversed-phase chromatography to reduce sample complexity.[16]

-

LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., TMT-Integrator, FragPipe) to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.[17]

-

Pathway Analysis: Perform bioinformatics analysis on the differentially expressed proteins to identify enriched signaling pathways and biological processes affected by this compound treatment.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways expected to be modulated by this compound.

Caption: Experimental workflow for identifying this compound targets.

Caption: Icmt inhibition disrupts Ras localization and the MAPK pathway.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ICMT抑制剂 | MCE [medchemexpress.cn]

- 5. pnas.org [pnas.org]

- 6. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TMT-based quantitative proteomics analysis reveals the role of Notch signaling in FAdV-4-infected LMH cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MassIVE Dataset Summary [massive.ucsd.edu]

- 17. Analysis of isobaric quantitative proteomic data using TMT-Integrator and FragPipe computational platform - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-54 and its Effect on Lamin Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Icmt-IN-54, a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and its potential effects on the processing of lamin proteins. While direct and extensive research on this compound's specific impact on lamin processing is emerging, this document synthesizes the known characteristics of this compound with the well-established role of ICMT in the post-translational modification of lamins. The primary focus is on the implications for diseases linked to aberrant lamin processing, such as Hutchinson-Gilford Progeria Syndrome (HGPS). This guide will detail the mechanism of action, present relevant quantitative data, outline key experimental protocols, and provide visualizations of the pertinent biological pathways and experimental workflows.

This compound: A Profile

This compound is identified as an adamantyl analogue that functions as an inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[1][2] Its inhibitory activity has been quantified, providing a key metric for its potency.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and provides comparative data for other relevant ICMT inhibitors to contextualize its potential efficacy.

| Compound | Target | IC50 | Reported Effects on Lamin Processing & Cellular Phenotypes | Key References |

| This compound | ICMT | 12.4 µM | Inhibits methylation of the ICMT substrate BFC in a yeast-based assay. Specific effects on lamin processing in mammalian cells are inferred from the actions of other ICMT inhibitors. | [1][2] |

| C75 | ICMT | 0.5 µM | Delays senescence and stimulates proliferation of HGPS cells. Causes accumulation of prelamin A and mislocalization of progerin from the nuclear membrane to the nucleoplasm.[3] | [3] |

| UCM-13207 | ICMT | Not specified | Induces delocalization of progerin from the nuclear rim, decreases total progerin levels, and improves cellular hallmarks of progeria in both mouse and human cells. |

The Role of ICMT in Lamin A Processing

To understand the effect of this compound, it is crucial to first understand the normal post-translational processing of prelamin A, the precursor to mature lamin A. This multi-step process is essential for the proper localization and function of lamin A within the nuclear lamina.

-

Farnesylation: The process begins with the addition of a farnesyl group to a cysteine residue within the C-terminal CaaX box of prelamin A by the enzyme farnesyltransferase.

-

Proteolytic Cleavage (1): The terminal three amino acids (-aaX) are cleaved by either Ras-converting enzyme 1 (RCE1) or the zinc metalloproteinase ZMPSTE24.

-

Carboxyl Methylation: This is the critical step catalyzed by ICMT . The newly exposed, farnesylated cysteine is methylated. This modification is thought to increase the hydrophobicity of the C-terminus, facilitating its interaction with the nuclear membrane.

-

Proteolytic Cleavage (2): The final step involves the removal of the terminal 15 amino acids, including the farnesylated and methylated cysteine, by ZMPSTE24. This releases the mature, non-farnesylated lamin A.

In Hutchinson-Gilford Progeria Syndrome, a mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated and methylated form of prelamin A, known as progerin. This toxic protein accumulates at the nuclear envelope, leading to nuclear abnormalities and premature aging phenotypes.

Signaling Pathway: Prelamin A Processing

The following diagram illustrates the sequential steps in the post-translational modification of prelamin A.

Mechanism of Action of this compound on Lamin Processing

As an ICMT inhibitor, this compound is expected to block the carboxyl methylation of the farnesylated cysteine on prelamin A and its disease-associated mutant, progerin. Based on studies of other ICMT inhibitors, this inhibition is hypothesized to have several downstream consequences:

-

Mislocalization of Progerin/Prelamin A: By preventing methylation, the toxic progerin protein is not efficiently targeted to the nuclear rim and instead becomes mislocalized within the nucleoplasm. This relocalization is thought to alleviate its detrimental effects on nuclear architecture and function.

-

Modulation of Protein Levels: The effect on total progerin levels can be complex. While some ICMT inhibitors lead to an accumulation of the unmethylated precursor, others, like UCM-13207, have been reported to decrease total progerin levels. The precise impact of this compound on progerin turnover would require specific investigation.

-

Activation of Downstream Signaling: The accumulation of unprocessed prelamin A at the nuclear envelope has been shown to sequester and inhibit signaling proteins, including those in the AKT-mTOR pathway. By preventing the proper localization of unprocessed lamins, ICMT inhibitors can lead to the activation of this pathway, which is crucial for cell growth and proliferation.

Signaling Pathway: Effect of ICMT Inhibition

The diagram below illustrates how ICMT inhibition is thought to impact downstream signaling in the context of progeria.

Experimental Protocols

To assess the effect of this compound on lamin processing, a series of in vitro experiments would be necessary. The following protocols are standard in the field and are based on methodologies used to characterize other ICMT inhibitors.

ICMT Enzyme Activity Assay

-

Objective: To confirm the direct inhibitory effect of this compound on ICMT enzymatic activity.

-

Methodology:

-

Utilize membranes from Sf9 insect cells or other suitable expression systems recombinantly expressing human ICMT.

-

Prepare a reaction mixture containing a known ICMT substrate (e.g., biotin-farnesyl-L-cysteine) and a methyl donor (e.g., tritiated S-adenosylmethionine).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the ICMT-containing membranes.

-

After incubation, quantify the amount of methylated substrate, typically through scintillation counting or other sensitive detection methods.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Western Blot Analysis for Prelamin A/Progerin Levels

-

Objective: To determine the effect of this compound on the levels of prelamin A and progerin.

-

Methodology:

-

Culture human or mouse fibroblasts expressing progerin (e.g., from HGPS patients or a mouse model).

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for lamin A/C (which will detect prelamin A and progerin) and a loading control (e.g., β-actin or GAPDH).

-

Apply a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using chemiluminescence.

-

Quantify band intensities to determine relative changes in protein levels.

-

Immunofluorescence Microscopy for Protein Localization

-

Objective: To visualize the subcellular localization of progerin following treatment with this compound.

-

Methodology:

-

Grow progerin-expressing cells on glass coverslips.

-

Treat the cells with this compound as described above.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody against lamin A/C.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.

-

Analyze the images to assess the distribution of the lamin A/C signal, specifically looking for a shift from the nuclear rim to the nucleoplasm.

-

Cell Proliferation and Senescence Assays

-

Objective: To evaluate the functional consequences of this compound treatment on cell viability and aging phenotypes.

-

Methodology:

-

Proliferation Assay: Seed cells at a low density and treat with this compound. Count the number of cells at regular intervals over several days to generate growth curves.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Treat cells with this compound. Fix the cells and stain for SA-β-gal activity, a biomarker for senescent cells. Quantify the percentage of blue-stained (senescent) cells.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating an ICMT inhibitor like this compound.

Conclusion and Future Directions

This compound is a known inhibitor of ICMT, a key enzyme in the post-translational processing of prelamin A. While specific data on its effects on lamin processing are not yet widely published, its mechanism of action can be inferred from the extensive research on other ICMT inhibitors. By blocking the final methylation step of farnesylated prelamin A and progerin, this compound is expected to induce their mislocalization from the nuclear envelope, potentially alleviating the cellular toxicity associated with progeria and related laminopathies.

Future research should focus on validating these hypothesized effects through rigorous cell-based assays as outlined in this guide. Determining the precise impact of this compound on progerin levels, its efficacy in improving nuclear morphology and function, and its long-term effects on cellular health will be critical steps in evaluating its therapeutic potential. Furthermore, in vivo studies using animal models of progeria would be necessary to assess its bioavailability, safety, and overall efficacy in a whole-organism context. The findings from such studies will be instrumental in advancing our understanding of ICMT inhibition as a therapeutic strategy for devastating premature aging syndromes.

References

The Interplay Between Icmt Inhibition and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular connection between the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) and the cellular process of autophagy. While this guide will focus on the well-documented effects of prototypical Icmt inhibitors such as cysmethynil, the principles discussed are broadly applicable to other inhibitors of this enzyme, including Icmt-IN-54, an adamantyl analogue with an IC50 of 12.4 μM for Icmt.[1][2] The inhibition of Icmt represents a promising strategy in cancer therapy, primarily through its ability to induce autophagic cell death.[3][4]

Introduction to Icmt and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[5][6] This process, known as prenylation, is essential for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases.[3][4][7] By methylating the carboxyl group of the C-terminal cysteine, Icmt facilitates the anchoring of these proteins to the plasma membrane, a prerequisite for their signaling activity.[4] Given the central role of Ras proteins in cell growth, proliferation, and survival, Icmt has emerged as a significant target in cancer research.[4][8]

The Core Connection: Icmt Inhibition Triggers Autophagy

A substantial body of evidence demonstrates that pharmacological or genetic suppression of Icmt is a potent inducer of autophagy.[4][5][9] This has been observed across multiple cancer cell lines, including prostate (PC3), liver (HepG2), and pancreatic cancer cells.[3][4][5] The induced autophagy is not merely a cellular stress response but a primary mechanism leading to cell cycle arrest and, ultimately, autophagic cell death and apoptosis.[3][5][6]

The Signaling Pathways

The induction of autophagy by Icmt inhibitors is primarily mediated through the disruption of key regulatory pathways that govern cell growth and metabolism.

-

mTOR Signaling Pathway: One of the principal mechanisms involves the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[3] mTOR is a central negative regulator of autophagy. By inhibiting Icmt, the proper localization and function of upstream activators of mTOR, such as Ras, are compromised. This leads to reduced mTOR activity, thereby relieving its inhibitory brake on the autophagy machinery and initiating the formation of autophagosomes.[3]

-

p21-BNIP3 Signaling Pathway: In certain cellular contexts, such as pancreatic cancer, Icmt inhibition leads to mitochondrial respiratory deficiency. This energy depletion triggers a significant upregulation of the cyclin-dependent kinase inhibitor p21.[6] p21, in turn, acts as a transcriptional regulator, promoting the expression of genes involved in both apoptosis and autophagy, notably BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).[6] BNIP3 is a known positive regulator of autophagy.[6]

The following diagram illustrates the signaling cascade initiated by Icmt inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ICMT抑制剂 | MCE [medchemexpress.cn]

- 3. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effect of Icmt-IN-54 on Nuclear Envelope Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors, with a focus on Icmt-IN-54 and functionally similar molecules, on the integrity of the nuclear envelope. The primary context for the therapeutic application of ICMT inhibitors is in Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. HGPS is caused by a mutation in the LMNA gene, which leads to the production of a toxic, permanently farnesylated and methylated form of prelamin A known as progerin. The accumulation of progerin at the inner nuclear membrane disrupts the nuclear lamina, leading to misshapen nuclei, altered chromatin organization, and compromised nuclear envelope integrity. This guide summarizes key quantitative data, details experimental protocols for assessing the effects of ICMT inhibitors, and provides a visual representation of the underlying signaling pathways.

Introduction: The Role of ICMT in Prelamin A Processing and HGPS

The nuclear envelope is a highly organized double membrane that encloses the genetic material in eukaryotic cells, providing structural support and regulating nucleocytoplasmic transport. Its integrity is largely maintained by the nuclear lamina, a meshwork of intermediate filament proteins, primarily A- and B-type lamins.

In healthy cells, prelamin A, the precursor to mature lamin A, undergoes a series of post-translational modifications. This process involves farnesylation of a C-terminal cysteine residue, endoproteolytic cleavage, carboxyl methylation by ICMT, and a final cleavage to produce mature lamin A.[1] In HGPS, a point mutation results in the production of progerin, a truncated prelamin A that undergoes farnesylation and methylation but lacks the final cleavage site.[1] This causes progerin to remain permanently tethered to the inner nuclear membrane, leading to the pathological hallmarks of the disease.[1]

ICMT inhibitors, such as this compound, represent a promising therapeutic strategy for HGPS. By blocking the final methylation step of progerin processing, these inhibitors aim to alter its localization and mitigate its toxic effects on the nuclear envelope.

Quantitative Data on the Effects of ICMT Inhibitors

The following tables summarize the quantitative effects of ICMT inhibitors on key cellular phenotypes associated with HGPS. The data is primarily derived from studies on the specific ICMT inhibitors C75 and UCM-13207, which are functionally analogous to this compound.

Table 1: Effect of ICMT Inhibitors on Cell Viability and Proliferation

| Compound | Cell Type | Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |

| UCM-13207 | LmnaG609G/G609G Mouse Fibroblasts | 10 µM | 14 days | Significant increase in cell growth | [1][2][3] |

| UCM-13207 | Human HGPS Fibroblasts | 2 µM | 24 days | Significant increase in cell growth | [1][2][3] |

| C75 | Human HGPS Fibroblasts | 5 µM | 45-70 days | 45-70% increase in population doublings | [4] |

| C75 | Zmpste24-deficient Mouse Fibroblasts | 5 µM | Not specified | Increased proliferation | [4] |

| This compound | Not specified | IC50 = 12.4 µM | Not specified | Inhibits ICMT activity | Not specified in search results |

Table 2: Effect of ICMT Inhibitors on Progerin Localization and Nuclear Morphology

| Compound | Cell Type | Concentration | Treatment Duration | Effect on Progerin Localization | Effect on Nuclear Shape | Reference |

| UCM-13207 | Human HGPS Fibroblasts | 2 µM | 17 days | Significant delocalization from the nuclear rim to the nucleoplasm | No significant effect on the number of misshapen nuclei | [1][2] |

| C75 | Human HGPS Fibroblasts | 5 µM | 20 days | Mislocalization from the nuclear membrane to the nucleoplasm | Did not affect nuclear shape abnormalities | [4] |

Table 3: Effect of ICMT Inhibitors on Downstream Signaling

| Compound | Cell Type | Concentration | Treatment Duration | Effect on AKT Signaling | Reference |

| C75 | Human HGPS Fibroblasts | 5 µM | 20 days | Increased AKT phosphorylation | [4] |

| Genetic ICMT inhibition | Zmpste24-deficient Mouse Fibroblasts | Not applicable | Not applicable | Increased AKT-mTOR signaling | [5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ICMT inhibition and a general workflow for assessing the efficacy of compounds like this compound.

Caption: Prelamin A processing pathway and the inhibitory action of this compound.

Caption: Downstream signaling effects of this compound in HGPS cells.

Caption: Experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on nuclear envelope integrity and cellular health.

Cell Culture and Treatment

-

Cell Lines: Human primary dermal fibroblasts from HGPS patients and healthy, age-matched controls are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with the desired final concentrations (e.g., 1-20 µM). A vehicle control (DMSO) should be run in parallel. For long-term studies, the medium with the inhibitor should be replaced every 3-4 days.

Cell Viability and Proliferation Assay (PrestoBlue Assay)

-

Seeding: Seed 2,000-5,000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours, or longer for chronic studies).

-

Assay: Add PrestoBlue™ Cell Viability Reagent (10 µL per 100 µL of medium) to each well and incubate for 1-2 hours at 37°C.

-

Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining for Progerin Localization

-

Cell Plating: Plate cells on glass coverslips in a 24-well plate and treat with this compound as described above.

-

Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against progerin (e.g., anti-progerin antibody, 1:500 dilution) and/or lamin A/C overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes to visualize nuclei. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.

Quantitative Analysis of Progerin Mislocalization

-

Image Acquisition: Capture images of at least 50-100 nuclei per condition.

-

Image Analysis Software: Use software such as ImageJ or CellProfiler.

-

Quantification:

-

Define the nuclear boundary using the DAPI signal.

-

Create two regions of interest (ROIs): one at the nuclear rim (a band approximately 0.5-1 µm wide) and one in the nucleoplasm (the interior of the nucleus excluding the rim).

-

Measure the mean fluorescence intensity of the progerin signal in both ROIs.

-

Calculate the ratio of nucleoplasmic to nuclear rim fluorescence intensity. An increase in this ratio indicates delocalization.

-

Western Blot Analysis for AKT Phosphorylation and Lamin B1

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, lamin B1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using ImageJ or similar software. Normalize the levels of phospho-AKT to total AKT and lamin B1 to the loading control.

Conclusion

This compound and other ICMT inhibitors show significant promise as a therapeutic strategy for HGPS. By preventing the carboxyl methylation of progerin, these compounds lead to its delocalization from the nuclear rim, which in turn alleviates cellular senescence and improves cell proliferation.[1][2][4] A key downstream mechanism appears to be the restoration of AKT-mTOR signaling.[4][5][6] Interestingly, while these inhibitors improve cellular function, they do not appear to correct the gross morphological defects of the nucleus.[1][2] This suggests that the functional improvements are not solely dependent on the restoration of a normal nuclear shape. Further research is warranted to fully elucidate the long-term effects of this compound and to assess its potential for clinical application in HGPS and other laminopathies. This guide provides a framework for researchers to quantitatively assess the impact of this compound on nuclear envelope integrity and related cellular pathways.

References

- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Isoprenylcysteine Methylation Ameliorates Disease in a Mouse Model of Progeria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting isoprenylcysteine methylation ameliorates disease in a mouse model of progeria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Icmt-IN-54 in Cell Culture Experiments

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icmt-IN-54 is an adamantyl analogue that acts as a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), with an IC50 of 12.4 μM.[1][2] Icmt is the enzyme responsible for the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This modification, specifically carboxylmethylation, is crucial for the proper subcellular localization and function of these proteins. Many of these CAAX-box proteins, including the infamous Ras family of small GTPases (KRAS, HRAS, NRAS), are key players in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.

Mutations in Ras proteins are found in a significant percentage of human cancers, leading to their constitutive activation and driving oncogenesis. By inhibiting Icmt, this compound prevents the carboxylmethylation of Ras proteins. This disruption leads to their mislocalization from the plasma membrane to endomembranes, thereby impairing their downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] The inhibition of these pathways ultimately results in cell-cycle arrest, induction of apoptosis, and autophagy in cancer cells, making Icmt a promising therapeutic target for cancers with Ras mutations.[5][6][7]

This document provides a detailed protocol for the use of this compound in cell culture experiments to study its effects on cancer cells.

Data Presentation

Table 1: Reported Activity of this compound

| Parameter | Value | Source |

| Target | Isoprenylcysteine carboxyl methyltransferase (Icmt) | [1][2] |

| IC50 | 12.4 μM | [1][2] |

| Description | Adamantyl analogue and Icmt inhibitor | [1][2] |

Table 2: Example Data on the Effects of this compound on a KRAS-mutant Cancer Cell Line (e.g., Pancreatic Cancer Cell Line MiaPaCa-2)

| Concentration (μM) | Cell Viability (% of Control) after 48h | Apoptosis (% Annexin V positive) after 48h | G1 Phase Arrest (% of Cells) after 24h |

| 0 (Vehicle) | 100% | 5% | 45% |

| 5 | 85% | 15% | 55% |

| 10 | 60% | 30% | 65% |

| 20 | 40% | 50% | 75% |

| 40 | 25% | 70% | 80% |

Note: The data in Table 2 are illustrative and should be determined experimentally for the specific cell line and conditions being used.

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution

-

This compound is typically a solid. To prepare a stock solution, dissolve it in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

To aid dissolution, the solution can be gently vortexed and/or sonicated in a water bath.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

1.2. Cell Culture Medium

-

Use the appropriate complete growth medium for your cell line of interest (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin).

-

All cell culture reagents should be sterile.

Cell Culture and Seeding

-

Culture the desired cancer cell line (e.g., MiaPaCa-2, AsPC-1, PANC-1 for pancreatic cancer) in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).

-

The seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.

Treatment with this compound

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same concentration of DMSO as the highest concentration of this compound used.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Key Experiments and Methodologies

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a pre-determined optimal density.

-

After allowing the cells to adhere overnight, treat them with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 48 or 72 hours).

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

4.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest and wash the cells as described for the apoptosis assay.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

4.4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the KRAS signaling pathway.

-

Seed cells in 6-well plates and treat with this compound.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: this compound inhibits the KRAS signaling pathway.

Caption: General experimental workflow for this compound.

References

- 1. Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Exploration of a Novel ICMT Inhibitor with More Solubility than Cysmethynil against Membrane Localization of KRAS Mutant in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK Signaling has Stage-dependent Osteogenic Effects on Human Adipose-derived Stem Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application of Icmt-IN-54 in HGPS Fibroblast Cell Lines: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Icmt-IN-54, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in Hutchinson-Gilford Progeria Syndrome (HGPS) fibroblast cell lines. HGPS is a rare, fatal genetic disorder characterized by accelerated aging, caused by the production of a mutant lamin A protein called progerin.[1][2][3] Progerin undergoes farnesylation and carboxyl methylation, leading to its toxic accumulation at the nuclear envelope.[1][2] this compound and similar inhibitors block the final step of progerin processing, offering a promising therapeutic strategy.[1][2][4]

Mechanism of Action

In HGPS, a point mutation in the LMNA gene leads to the production of progerin.[5][6][7] Progerin is farnesylated, undergoes endoproteolytic cleavage, and is then carboxyl-methylated by ICMT. This final modification is crucial for its localization and toxicity. This compound inhibits ICMT, preventing the methylation of farnesylated progerin.[1][2] This inhibition leads to the mislocalization of progerin from the nuclear rim to the nucleoplasm, reduces progerin's toxic effects, and alleviates cellular senescence.[4][5][8] Notably, inhibiting ICMT has been shown to stimulate the proliferation of HGPS cells.[1][2][9]

Caption: this compound inhibits the methylation of farnesylated progerin, leading to beneficial cellular outcomes.

Quantitative Data Summary

The following tables summarize the quantitative effects of ICMT inhibitors, such as C75 (a compound designation for an Icmt inhibitor), in HGPS fibroblast cell lines.

Table 1: In Vitro Efficacy of ICMT Inhibitor C75

| Parameter | Value | Cell Lines | Reference |

| IC50 | 0.5 µM | Not Specified | [1] |

| Effect on Proliferation | 45- to 70-day increase in population doublings | Late-passage HGPS cell lines | [1] |

| Effect on Wild-Type Cells | No effect on proliferation | Wild-type human fibroblasts | [1] |

Table 2: Cellular Effects of ICMT Inhibitors in HGPS Fibroblasts

| Cellular Phenotype | Observation | Reference |

| Progerin Localization | Significant delocalization from the nuclear rim to the nucleoplasm | [4][5] |

| Progerin Levels | Some studies report a decrease, while others report accumulation in the nucleoplasm | [4][5][8] |

| Nuclear Shape | Did not affect nuclear shape abnormalities | [1] |

| Cell Viability | Increased | [1] |

| Senescence | Delayed | [1][2][10] |

| AKT Signaling | Increased AKT phosphorylation | [9][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment with this compound

Objective: To culture HGPS fibroblasts and treat them with this compound.

Materials:

-

HGPS patient-derived fibroblast cell lines (e.g., AG01972)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (e.g., C75)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture HGPS fibroblasts in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

Prepare a stock solution of this compound in DMSO.

-

For treatment, dilute the this compound stock solution in culture medium to the desired final concentration (e.g., working concentrations ranging from 0.5 µM to 10 µM).[5]

-

Use a vehicle control of DMSO at the same final concentration as the this compound treatment.

-

Replace the medium with the treatment or vehicle control medium and incubate for the desired duration (e.g., 8 to 20 days, with medium changes every 3-4 days).[1]

Caption: A general workflow for treating HGPS fibroblasts with this compound and subsequent analysis.

Western Blot for Prelamin A and Progerin

Objective: To assess the levels of prelamin A and progerin accumulation.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-